molecular formula C15H17N3O3S B6096598 2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B6096598
M. Wt: 319.4 g/mol
InChI Key: CKNAMSMSQJWGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as TAK-915 and has been found to have promising effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly those involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects on the brain. These include increased levels of certain neurotransmitters such as acetylcholine, improved synaptic plasticity, and decreased levels of neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potential therapeutic applications in various neurological disorders. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design targeted experiments.

Future Directions

There are several possible future directions for research on 2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide. These include further studies on its mechanism of action, the development of more targeted therapeutic applications, and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a chemical compound with promising potential for therapeutic applications in various neurological disorders. While its exact mechanism of action is not fully understood, studies have shown that it has a number of biochemical and physiological effects on the brain. Further research is needed to fully understand its potential and develop more targeted therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-methoxybenzoyl chloride with 5-(tetrahydro-2-furanyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. This reaction yields the desired compound, which can then be purified using standard techniques.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have promising effects on the central nervous system, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-11-6-3-2-5-10(11)9-13(19)16-15-18-17-14(22-15)12-7-4-8-21-12/h2-3,5-6,12H,4,7-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNAMSMSQJWGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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